6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester
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Overview
Description
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H8BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-quinoline-3-carboxylic acid methyl ester
Reduction: Formation of 4-hydroxy-quinoline-3-carboxylic acid methyl ester
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives. It also serves as a building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It also finds applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
- 8-Bromo-4-chloroquinoline
- 4-Hydroxy-2-quinolones
Uniqueness
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the hydroxyl group at the 4-position makes it a versatile intermediate for further functionalization. Its methyl ester group enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSLYINOPYVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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